molecular formula C22H19FN4S B2857431 4-(4-(2-Fluorophenyl)piperazin-1-yl)-5-phenylthieno[2,3-d]pyrimidine CAS No. 423130-24-9

4-(4-(2-Fluorophenyl)piperazin-1-yl)-5-phenylthieno[2,3-d]pyrimidine

Cat. No.: B2857431
CAS No.: 423130-24-9
M. Wt: 390.48
InChI Key: DVGHYPMXNYWHRP-UHFFFAOYSA-N
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Description

4-(4-(2-Fluorophenyl)piperazin-1-yl)-5-phenylthieno[2,3-d]pyrimidine is a complex organic compound that has garnered significant interest in the fields of medicinal chemistry and pharmacology. This compound is characterized by its unique structure, which includes a thienopyrimidine core, a fluorophenyl group, and a piperazine moiety. Its distinct chemical configuration makes it a valuable candidate for various scientific research applications, particularly in the development of therapeutic agents.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-(2-Fluorophenyl)piperazin-1-yl)-5-phenylthieno[2,3-d]pyrimidine typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Thienopyrimidine Core: This step involves the cyclization of appropriate precursors to form the thienopyrimidine ring system.

    Introduction of the Piperazine Moiety: The piperazine ring is introduced through nucleophilic substitution reactions, often using piperazine derivatives and suitable leaving groups.

    Attachment of the Fluorophenyl Group: The fluorophenyl group is incorporated via electrophilic aromatic substitution or cross-coupling reactions, such as Suzuki or Heck coupling.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This often includes the use of high-throughput synthesis techniques, continuous flow reactors, and advanced purification methods like chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

4-(4-(2-Fluorophenyl)piperazin-1-yl)-5-phenylthieno[2,3-d]pyrimidine can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic and electrophilic substitution reactions are common, particularly involving the piperazine and phenyl groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenated solvents and catalysts like palladium on carbon for cross-coupling reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols.

Scientific Research Applications

4-(4-(2-Fluorophenyl)piperazin-1-yl)-5-phenylthieno[2,3-d]pyrimidine has a wide range of scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its interactions with biological macromolecules and potential as a biochemical probe.

    Medicine: Investigated for its therapeutic potential, particularly as an inhibitor of specific enzymes or receptors.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-(4-(2-Fluorophenyl)piperazin-1-yl)-5-phenylthieno[2,3-d]pyrimidine involves its interaction with molecular targets such as enzymes, receptors, or nucleic acids. The compound may act as an inhibitor or modulator, affecting the activity of these targets and influencing various biochemical pathways. For instance, it may inhibit the activity of specific kinases or transporters, leading to altered cellular functions.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(4-(2-Fluorophenyl)piperazin-1-yl)-5-phenylthieno[2,3-d]pyrimidine is unique due to its specific structural features, which confer distinct biological activities and chemical reactivity. Its combination of a thienopyrimidine core with a fluorophenyl-piperazine moiety sets it apart from other similar compounds, making it a valuable subject for further research and development.

Properties

IUPAC Name

4-[4-(2-fluorophenyl)piperazin-1-yl]-5-phenylthieno[2,3-d]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H19FN4S/c23-18-8-4-5-9-19(18)26-10-12-27(13-11-26)21-20-17(16-6-2-1-3-7-16)14-28-22(20)25-15-24-21/h1-9,14-15H,10-13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DVGHYPMXNYWHRP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=CC=CC=C2F)C3=C4C(=CSC4=NC=N3)C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H19FN4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

390.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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